5-Methyl-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine
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Overview
Description
1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-1H-benzo[d]imidazole and isopropylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. .
Chemical Reactions Analysis
1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating bacterial infections, cancer, and other diseases due to its bioactive properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives:
Similar Compounds: Compounds such as 1-methyl-1H-benzo[d]imidazol-2-amine, benzo[d]oxazol-2-amine, and benzo[d]thiazol-2-amine share structural similarities.
Uniqueness: The presence of the isopropylsulfonyl group in 1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives
Properties
CAS No. |
89313-43-9 |
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Molecular Formula |
C11H15N3O2S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
5-methyl-1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C11H15N3O2S/c1-7(2)17(15,16)14-10-5-4-8(3)6-9(10)13-11(14)12/h4-7H,1-3H3,(H2,12,13) |
InChI Key |
DDEKJBNXFKDALT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)N)S(=O)(=O)C(C)C |
Origin of Product |
United States |
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